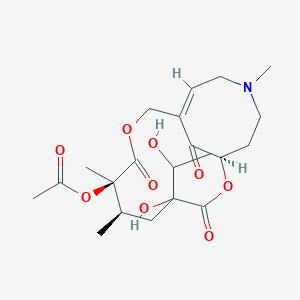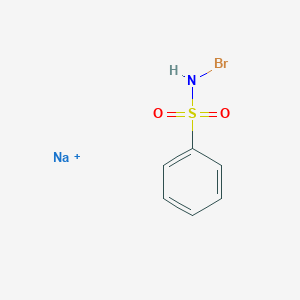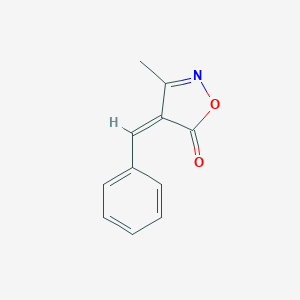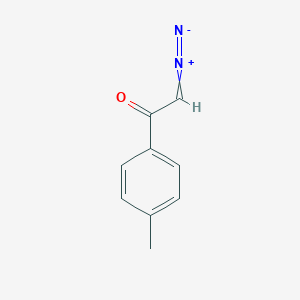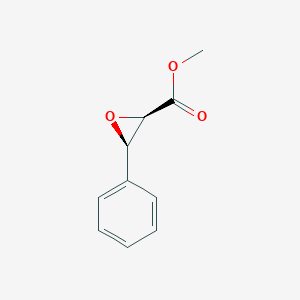![molecular formula C42H82NO8P B232051 [2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate CAS No. 17118-56-8](/img/structure/B232051.png)
[2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Vue d'ensemble
Description
This compound is being investigated for its potential use in treating atherosclerosis, coronary artery disease, and other vascular diseases .
Preparation Methods
The preparation of ETC-588 involves the formation of large unilamellar vesicles from naturally occurring lipids. The synthetic route typically includes the following steps:
Lipid Extraction: Lipids are extracted from natural sources.
Vesicle Formation: The extracted lipids are then used to form large unilamellar vesicles through processes such as sonication or extrusion.
Chemical Reactions Analysis
ETC-588 primarily undergoes interactions related to its role in lipid transport and cholesterol sequestration. The compound is a phospholipid bilayer that can sequester cholesterol. Once the high-density lipoprotein particle, which is small enough to enter the arterial wall, pulls the cholesterol out of the plaque, it readily hands the cholesterol over to the large unilamellar vesicles. The large unilamellar vesicles then transport the cholesterol to the liver for processing .
Scientific Research Applications
ETC-588 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: ETC-588 is studied for its unique lipid composition and its ability to form stable vesicles.
Biology: The compound is used to study lipid transport mechanisms and cholesterol metabolism.
Mechanism of Action
ETC-588 functions as a phospholipid bilayer that can sequester cholesterol. The high-density lipoprotein particle pulls cholesterol out of arterial plaque and hands it over to the large unilamellar vesicles. These vesicles then transport the cholesterol to the liver for processing and eventual elimination as part of the reverse lipid transport pathway . This mechanism is believed to contribute to the reversal of atherosclerosis .
Comparison with Similar Compounds
ETC-588 is unique in its ability to form large unilamellar vesicles and facilitate cholesterol transport. Similar compounds include:
- 1-Oleoyl-2-palmitoyl lecithin
- 1-Oleoyl-2-palmitoylphosphatidylcholine
These compounds share similar lipid structures but may differ in their specific lipid compositions and functional properties.
Méthodes De Préparation
The preparation of ETC-588 involves the formation of large unilamellar vesicles from naturally occurring lipids. The synthetic route typically includes the following steps:
Lipid Extraction: Lipids are extracted from natural sources.
Vesicle Formation: The extracted lipids are then used to form large unilamellar vesicles through processes such as sonication or extrusion.
Analyse Des Réactions Chimiques
ETC-588 primarily undergoes interactions related to its role in lipid transport and cholesterol sequestration. The compound is a phospholipid bilayer that can sequester cholesterol. Once the high-density lipoprotein particle, which is small enough to enter the arterial wall, pulls the cholesterol out of the plaque, it readily hands the cholesterol over to the large unilamellar vesicles. The large unilamellar vesicles then transport the cholesterol to the liver for processing .
Applications De Recherche Scientifique
ETC-588 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: ETC-588 is studied for its unique lipid composition and its ability to form stable vesicles.
Biology: The compound is used to study lipid transport mechanisms and cholesterol metabolism.
Mécanisme D'action
ETC-588 functions as a phospholipid bilayer that can sequester cholesterol. The high-density lipoprotein particle pulls cholesterol out of arterial plaque and hands it over to the large unilamellar vesicles. These vesicles then transport the cholesterol to the liver for processing and eventual elimination as part of the reverse lipid transport pathway . This mechanism is believed to contribute to the reversal of atherosclerosis .
Comparaison Avec Des Composés Similaires
ETC-588 is unique in its ability to form large unilamellar vesicles and facilitate cholesterol transport. Similar compounds include:
- 1-Oleoyl-2-palmitoyl lecithin
- 1-Oleoyl-2-palmitoylphosphatidylcholine
These compounds share similar lipid structures but may differ in their specific lipid compositions and functional properties.
Propriétés
IUPAC Name |
[2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H82NO8P/c1-6-8-10-12-14-16-18-20-21-23-24-26-28-30-32-34-41(44)48-38-40(39-50-52(46,47)49-37-36-43(3,4)5)51-42(45)35-33-31-29-27-25-22-19-17-15-13-11-9-7-2/h20-21,40H,6-19,22-39H2,1-5H3/b21-20- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVPPYNAZJRZFR-MRCUWXFGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C\CCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H82NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
760.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
ETC-588 is a phospholipid bilayer that can sequester cholesterol. Once the HDL particle, which is small enough to enter the arterial wall, pulls the cholesterol out of the plaque, it readily hands the cholesterol over to the LUV. The LUV then transports the cholesterol to the liver for processing. | |
| Record name | ETC-588 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05456 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
17118-56-8, 8057-53-2 | |
| Record name | 1-Oleoyl-2-palmitoylphosphatidylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017118568 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lecithins | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R)-1-(6,8-dimethoxy-[1,3]dioxolo[4,5-h]quinolin-7-yl)-3-methylbutane-2,3-diol](/img/structure/B231972.png)

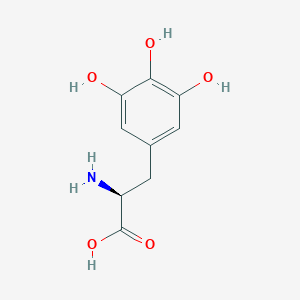
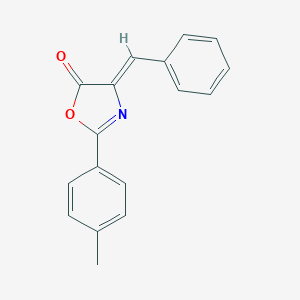
![2-[3-(Trifluoromethyl)anilino]benzamide](/img/structure/B231983.png)
![4-methyl-N-[(Z)-pyridin-3-ylmethylideneamino]benzenesulfonamide](/img/structure/B231992.png)
